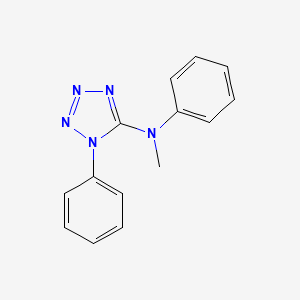
N-Methyl-N,1-diphenyl-1H-tetrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-TETRAZOL-5-AMINE,N-METHYL-N,1-DIPHENYL- is a compound belonging to the class of tetrazoles, which are nitrogen-rich heterocyclic compounds. Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and coordination chemistry due to their unique structural properties and reactivity .
Méthodes De Préparation
The synthesis of 1H-TETRAZOL-5-AMINE,N-METHYL-N,1-DIPHENYL- typically involves the reaction of amines with triethyl orthoformate and sodium azide under catalyzed conditions. Various catalysts such as Yb(OTf)3 and zinc salts can be used to facilitate the reaction . Industrial production methods often employ microwave-assisted synthesis or heterogeneous catalysis to achieve high yields and efficiency .
Analyse Des Réactions Chimiques
1H-TETRAZOL-5-AMINE,N-METHYL-N,1-DIPHENYL- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles. Common reagents and conditions used in these reactions include sodium azide, triethyl orthoformate, and various catalysts.
Applications De Recherche Scientifique
1H-TETRAZOL-5-AMINE,N-METHYL-N,1-DIPHENYL- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its use in developing new pharmaceuticals due to its bioisosteric properties.
Industry: Utilized in the production of high-energy materials and explosives
Mécanisme D'action
The mechanism of action of 1H-TETRAZOL-5-AMINE,N-METHYL-N,1-DIPHENYL- involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitrogen-rich structure allows it to form stable complexes with metal ions, which can modulate the activity of various biological pathways . Its bioisosteric properties enable it to mimic the behavior of carboxylic acids, enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
1H-TETRAZOL-5-AMINE,N-METHYL-N,1-DIPHENYL- can be compared with other tetrazole derivatives such as:
1H-Tetrazol-5-amine: A simpler tetrazole with similar reactivity but fewer applications.
1-Methyl-1H-tetrazole-5-amine: Another derivative with comparable properties but different substitution patterns.
5-Substituted 1H-tetrazoles: These compounds share the tetrazole core but have various substituents that alter their chemical and biological properties.
The uniqueness of 1H-TETRAZOL-5-AMINE,N-METHYL-N,1-DIPHENYL- lies in its specific substitution pattern, which imparts distinct reactivity and application potential in various fields .
Propriétés
Numéro CAS |
63641-04-3 |
|---|---|
Formule moléculaire |
C14H13N5 |
Poids moléculaire |
251.29 g/mol |
Nom IUPAC |
N-methyl-N,1-diphenyltetrazol-5-amine |
InChI |
InChI=1S/C14H13N5/c1-18(12-8-4-2-5-9-12)14-15-16-17-19(14)13-10-6-3-7-11-13/h2-11H,1H3 |
Clé InChI |
VUXCUGZGGHYECH-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C2=NN=NN2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















